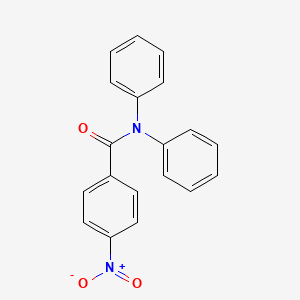

4-nitro-N,N-diphenylbenzamide

説明

“4-nitro-N,N-diphenylbenzamide” is a chemical compound . It is an organic compound that contains a nitro group (-NO2) and two phenyl groups attached to a benzamide core .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methoxy-N,N-diphenylbenzamide (2MNNDPB), 4-Methoxy-N,N-diphenylbenzamide (4MNNDPB) and 3-methoxy-N,N-diphenylbenzamide (3MNNDPB), has been achieved by the benzoylation of N,N-diphenylamine with methoxy substituted benzoyl chlorides . The exact synthesis process for “4-nitro-N,N-diphenylbenzamide” might be different and would require further research.

Molecular Structure Analysis

The molecular structure of “4-nitro-N,N-diphenylbenzamide” is not directly available from the search results. However, similar compounds like 4-Nitro-N,N-dimethylbenzamide have a molecular formula of C9H10N2O3 . The exact molecular structure of “4-nitro-N,N-diphenylbenzamide” would require further research or experimental data.

Chemical Reactions Analysis

The specific chemical reactions involving “4-nitro-N,N-diphenylbenzamide” are not directly available from the search results. However, nitro compounds in general can undergo various reactions, including reduction, substitution, and others . The exact chemical reactions that “4-nitro-N,N-diphenylbenzamide” can undergo would require further research.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-nitro-N,N-diphenylbenzamide” are not directly available from the search results. However, similar compounds like 4-Nitro-N,N-dimethylbenzamide have a molecular weight of 194.187 Da . The exact physical and chemical properties of “4-nitro-N,N-diphenylbenzamide” would require further research.

科学的研究の応用

Antibacterial Activity

4-nitro-N,N-diphenylbenzamide has been explored in the field of antibacterial applications. For instance, nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide (where R = diphenyl and ethylbutyl) demonstrated significant antibacterial efficacy. These complexes were synthesized and characterized, showing greater antibacterial activity compared to their thiourea derivative ligands (Saeed, Rashid, Ali, & Hussain, 2010).

Crystal Engineering

4-nitro-N,N-diphenylbenzamide plays a role in crystal engineering, particularly in the formation of molecular tapes mediated via strong hydrogen bonds and weak interactions. Studies involving 4-nitrobenzamide·4-iodobenzamide showed amide dimer tape and iodo⋯nitro interaction in orthogonal directions, indicating potential applications in crystal design and engineering (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Nitro-free Aminobenzothiophene Derivatives

In the field of synthetic chemistry, 4-nitro-N,N-diphenylbenzamide has been used for the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes. A method was developed based on the available 2,4,6-trinitrobenzamide, involving stepwise nucleophilic substitution of nitro groups by S-, N-, and O-nucleophiles, followed by Thorpe-Ziegler cyclization (Gakh, Zlotin, Kislitsin, & Kucherov, 2006).

Synthesis of Hindered Diphenyl Ethers

Another application of 4-nitro-N,N-diphenylbenzamide is in the synthesis of diphenyl ethers. The displacement of the nitro group from substituted nitrobenzenes was utilized for synthesizing a variety of hindered diphenyl ethers, showcasing the versatility of 4-nitro-N,N-diphenylbenzamide in organic synthesis (Sammes, Thetford, & Voyle, 1988).

Corrosion Inhibition Studies

Research on 4-nitro-N,N-diphenylbenzamide extends to corrosion inhibition studies. For example, N-phenyl-benzamide derivatives, including those with nitro substituents, demonstrated significant inhibition efficiency against acidic corrosion of mild steel. These findings suggest potential applications of 4-nitro-N,N-diphenylbenzamide derivatives in corrosion protection (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

作用機序

The mechanism of action of “4-nitro-N,N-diphenylbenzamide” is not directly available from the search results. However, nitro compounds in general can have various effects based on their structure and the type of reaction they undergo . The exact mechanism of action of “4-nitro-N,N-diphenylbenzamide” would require further research.

Safety and Hazards

The safety and hazards of “4-nitro-N,N-diphenylbenzamide” are not directly available from the search results. However, nitro compounds in general can be hazardous and may cause damage to organs through prolonged or repeated exposure . They can also be toxic if swallowed, in contact with skin, or if inhaled . The exact safety and hazards of "4-nitro-N,N-diphenylbenz

特性

IUPAC Name |

4-nitro-N,N-diphenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(15-11-13-18(14-12-15)21(23)24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXRDAIBHPCJLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N,N-diphenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)

![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)

![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)

![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)

![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)

![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)

![N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide](/img/structure/B5689667.png)

![4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5689675.png)

![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)

![1-(4-fluorophenyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5689699.png)